N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “PMID25399762-Compound-Table1-C9” is a small molecular drug with the chemical formula C14H9ClFN3O . It is known for its inhibitory effects on monoamine oxidase type B (MAO-B), an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines . This compound has significant implications in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and preventing the phosphorylation and subsequent activation of EGFR . This inhibition of EGFR tyrosine kinase can disrupt several signal transduction cascades, leading to inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, this compound prevents the activation of this pathway, thereby inhibiting cell proliferation and inducing apoptosis .

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cells overexpressing EGFR . This can lead to a decrease in tumor growth in cancers that overexpress EGFR .

Preparation Methods

The synthetic routes and reaction conditions for “PMID25399762-Compound-Table1-C9” involve several steps. The preparation methods typically include the use of reagents such as acetaldehyde, alcohol, and water . Industrial production methods often involve the use of advanced techniques to ensure the purity and stability of the compound .

Chemical Reactions Analysis

“PMID25399762-Compound-Table1-C9” undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formaldehyde and ammonia . The major products formed from these reactions are typically derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its inhibitory effects on MAO-B . In industry, it is used in the production of various pharmaceuticals .

Comparison with Similar Compounds

“PMID25399762-Compound-Table1-C9” can be compared with other MAO-B inhibitors such as selegiline and rasagiline . While all these compounds share the common mechanism of inhibiting MAO-B, “PMID25399762-Compound-Table1-C9” is unique due to its specific chemical structure and the resulting pharmacological properties . Similar compounds include those with similar inhibitory effects on MAO-B, but with different chemical structures and pharmacokinetic profiles .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and cannabinoid receptor modulation. This article reviews the compound's biological activity, focusing on its antitumor effects and interaction with cannabinoid receptors.

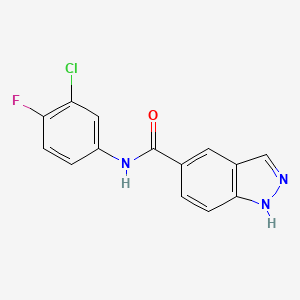

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor properties of various indazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

The mechanism through which this compound exerts its antitumor effects includes:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2), leading to enhanced apoptosis in cancer cells .

- Cell Cycle Modulation : Treatment with this compound results in a significant increase in the G0/G1 phase population, indicating that it effectively halts cell proliferation by inducing cell cycle arrest .

Cannabinoid Receptor Activity

In addition to its antitumor properties, this compound has been investigated for its activity as a cannabinoid receptor agonist. Synthetic cannabinoids have been shown to interact with CB1 and CB2 receptors, which are implicated in various physiological processes.

Pharmacological Profile

Research indicates that derivatives similar to this compound may act as agonists for cannabinoid receptors, influencing pathways related to pain relief and appetite regulation. The following table outlines findings related to cannabinoid receptor activity:

| Compound | CB1 Activity | CB2 Activity | EC50 (nM) |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-... | Yes | Yes | Not specified |

| Related Indazole Derivatives | Varies | Varies | 100 - 500 |

Case Studies

Several case studies have documented the effectiveness of indazole derivatives in clinical settings:

- Case Study on K562 Cell Line : A study reported that treatment with this compound led to a dose-dependent increase in apoptosis rates, confirming its potential as a chemotherapeutic agent .

- In Vivo Studies : Animal models treated with similar indazole compounds exhibited reduced tumor growth, further supporting their efficacy as anticancer agents .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3O/c15-11-6-10(2-3-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFUMEKCOMLOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.